N-(4-phenyldiazenylphenyl)benzenesulfonamide
Description
It was first synthesized by the German chemist August Kekulé in 1883. Sudan I is used as a colorant for many applications, including in the textile, food, and cosmetic industries.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSIHWEEQODNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038928 | |
| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102840-99-3 | |
| Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization-Coupling Method
Diazonium Salt Formation
The synthesis begins with the diazotization of aniline derivatives to generate a diazonium salt. This step involves treating aniline with nitrous acid (HNO₂) under acidic conditions, typically at temperatures between 0–5°C to stabilize the reactive intermediate. For example, 4-nitroaniline is dissolved in hydrochloric acid (HCl) and reacted with sodium nitrite (NaNO₂) to form the corresponding diazonium chloride. The transient nature of diazonium salts necessitates immediate use in subsequent coupling reactions to prevent decomposition.
Coupling with Benzenesulfonamide
The diazonium salt is then coupled with benzenesulfonamide in a nucleophilic aromatic substitution reaction. This step is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions. The reaction proceeds via electrophilic attack of the diazonium ion on the electron-rich para position of benzenesulfonamide, facilitated by the sulfonamide group’s electron-withdrawing properties. Typical yields range from 70% to 85%, depending on reaction time and purity of reagents.
Table 1: Standard Reaction Conditions for Diazotization-Coupling
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization); 80–100°C (coupling) |
| Solvent | Methanol or DMF |
| Reaction Time | 2–4 hours (coupling) |
| Yield | 70–85% |
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Recent methodologies have leveraged microwave irradiation to accelerate the coupling step. In one protocol, equimolar amounts of 4-aminoazobenzene and benzenesulfonamide are mixed with a catalytic amount of acetic acid and irradiated at 360 W for 10–15 minutes. This approach reduces reaction times from hours to minutes while maintaining high yields (90–94%). The microwave method enhances energy transfer, promoting faster kinetics and reducing side reactions such as diazonium salt decomposition.
Comparative Analysis
Conventional heating requires prolonged reflux (2–4 hours) and often results in lower yields due to thermal degradation. In contrast, microwave-assisted synthesis achieves near-quantitative yields in a fraction of the time. For instance, a side-by-side comparison demonstrated 93% yield via conventional reflux versus 94% via microwave irradiation, with the latter completing in just 10 minutes.
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 120 minutes | 10 minutes |
| Yield | 93% | 94% |
| Energy Input | High (thermal) | Moderate (electromagnetic) |
Catalytic and Solvent Optimization
Role of Acid Catalysts
The addition of acid catalysts, such as sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH), protonates the diazonium intermediate, enhancing its electrophilicity. In one study, a single drop of concentrated H₂SO₄ in DMF increased coupling efficiency by 15%, likely by stabilizing the transition state.
Mechanistic Insights and Side Reactions
Reaction Pathway
The mechanism involves two key steps:
- Diazotization :
$$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$ - Coupling :
$$ \text{Ar-N}_2^+\text{Cl}^- + \text{Benzenesulfonamide} \rightarrow \text{N-(4-Phenyldiazenylphenyl)benzenesulfonamide} + \text{HCl} $$
Scalability and Industrial Relevance
Batch vs. Continuous Flow
Batch processes remain dominant in laboratory settings, but continuous flow systems are being explored for large-scale production. Flow chemistry minimizes thermal gradients and improves safety during diazotization, which is exothermic.
Environmental Considerations
Microwave methods align with green chemistry principles by reducing energy consumption and solvent waste. Ethanol, a renewable solvent, is preferred over DMF in eco-friendly protocols.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyldiazenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-phenyldiazenylphenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its interactions with biological molecules and potential as a biomarker.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized as a dye in textiles, food, and cosmetics.
Mechanism of Action
The mechanism of action of N-(4-phenyldiazenylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to alterations in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but contains halogen and nitro groups.
(4-nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to tryptophan.
Uniqueness
N-(4-phenyldiazenylphenyl)benzenesulfonamide is unique due to its vivid red color and its use as a dye in various industries. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .
Biological Activity
N-(4-phenyldiazenylphenyl)benzenesulfonamide, commonly referred to as a diazo compound, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an azo group (N=N) linking two aromatic rings. This structural motif is pivotal in its biological interactions, particularly regarding enzyme inhibition and cellular disruption.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the azo group. These intermediates can:
- Inhibit enzyme activity.
- Disrupt cellular processes.
- Induce apoptosis in certain cancer cell lines.
The compound's interaction with metal ions further enhances its biological profile, allowing it to form stable complexes that may exhibit additional therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon carcinoma. The compound exhibited an IC50 in the nanomolar range, indicating potent activity against these cell types .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.5 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 0.3 | Cell cycle arrest at G2/M phase |
| M21 (Skin Melanoma) | 0.4 | Disruption of microtubule integrity |
Case Studies
- Inhibition of BRD4 : A study investigated the diazobenzene derivatives, including this compound, for their ability to inhibit BRD4, a protein implicated in cancer progression. The compound demonstrated a binding affinity with a Ki value in the low nanomolar range, indicating strong inhibitory potential .
- Antibacterial Activity : Research has also explored the antibacterial properties of sulfonamide derivatives. The azo compound was tested against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated notable antibacterial activity, suggesting its potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the sulfonamide group and the aromatic rings can significantly influence its biological activity.
Table 2: SAR Analysis of Diazobenzene Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| MS436 | Para-sulfonamide repositioning | Improved BRD4 inhibition |
| 4-Acetyl derivative | Addition of acetyl group | Enhanced anticancer activity |
| Copper(II) complex | Metal coordination | Increased antibacterial effect |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-phenyldiazenylphenyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves coupling diazonium salts with sulfonamide precursors under basic conditions. Key steps include:
- Diazotization : Reacting aniline derivatives with nitrous acid (HNO₂) to generate diazonium intermediates .
- Coupling : Introducing the diazenyl group to the sulfonamide backbone via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Recrystallization or column chromatography to isolate the product .
- Optimization : Reaction parameters (temperature, pH, solvent) should be varied using design-of-experiments (DoE) approaches. For example, yields improve in polar aprotic solvents like DMF at 60–80°C .
Q. How can the molecular structure of this compound be elucidated using spectroscopic and crystallographic techniques?
- Techniques :
- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELX software for refinement .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Assays :
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric or spectrophotometric methods .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence the bioactivity and stability of this compound?
- Case Study :
- Electron-withdrawing groups (e.g., –NO₂) enhance enzyme-binding affinity but reduce solubility .
- Methoxy groups improve metabolic stability by blocking oxidative degradation .
Q. What computational strategies can predict the binding mode of this compound to therapeutic targets?
- Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., COX-2) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
